

(2-Hydroxyphenyl)phosphine: Technical Guide & Application Note[1][2][3][4]

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Compound of Interest

Compound Name: (2-Hydroxyphenyl)phosphine

Cat. No.: B1253391

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Executive Summary

(2-Hydroxyphenyl)phosphine (also known as 2-phosphinophenol) is a bifunctional organophosphorus intermediate featuring a primary phosphine (

) group ortho to a phenolic hydroxyl (

) group.[1][2][3][4] This structural proximity enables unique reactivity patterns, most notably the ability to form five-membered heterocycles (1,3-benzoxaphospholes) via condensation with electrophiles.[1][2][3][4]

Unlike tertiary phosphines (e.g., triphenylphosphine), this compound possesses two reactive P-H bonds, making it a versatile building block for P-chiral ligand synthesis and a precursor for "soft-hard" P,O-donor ligands used in ethylene oligomerization catalysis.[1][2][3] Researchers must handle this compound with extreme caution due to the high air sensitivity and pyrophoric potential typical of primary arylphosphines.[3][4]

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10]

Property	Detail
Chemical Name	(2-Hydroxyphenyl)phosphine
Synonyms	2-Phosphinophenol; o-Phosphinophenol; 2-Hydroxy-1-phosphinobenzene
CAS Number	78956-29-3
Molecular Formula	ngcontent-ng-c3932382896="" _ngghost-ng-c706637299="" class="inline ng-star-inserted">
Molecular Weight	126.10 g/mol
Structure	Benzene ring substituted at 1-position with and 2-position with . [1][2][4]
Physical State	Low-melting solid or viscous oil (tends to crystallize upon standing). [1][3]
Air Sensitivity	High (Pyrophoric potential). [1][2][3] Rapidly oxidizes to phosphine oxides or phosphinic acids upon air exposure. [1][3]
Solubility	Soluble in THF, diethyl ether, toluene, and dichloromethane. [2][3] Reacts with protic solvents (alcohols) under oxidative conditions. [1][2][3]
pKa	Phenolic OH: ~10 (modified by ortho- ngcontent-ng-c3932382896="" _ngghost-ng-c706637299="" class="inline ng-star-inserted"> group). [1][3]

Synthesis & Production Protocols

The synthesis of **(2-hydroxyphenyl)phosphine** is challenging due to the sensitivity of the [ngcontent-ng-c3932382896="" _ngghost-ng-c706637299="" class="inline ng-star-inserted">](#)

group.^{[1][2][3][4]} The most robust method involves the reduction of phosphonate esters.^{[3][4]}

Method A: Reduction of Diethyl (2-hydroxyphenyl)phosphonate

This is the industry-standard route for laboratory-scale preparation, ensuring high yield and purity if air-free techniques are strictly followed.^{[1][2][4]}

Reaction Scheme:

- Precursor: Diethyl (2-hydroxyphenyl)phosphonate (CAS 69646-14-6).^[1]
- Reagent: Lithium Aluminum Hydride (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)^{[1][3][4]}
- Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen/argon inlet.
- Charging: Charge the flask with

(3.0 equivalents) suspended in anhydrous THF at 0°C.
- Addition: Dissolve diethyl (2-hydroxyphenyl)phosphonate in THF and add dropwise to the
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suspension. The rate should control the exotherm.^[4]
- Reflux: Warm to room temperature, then reflux for 2–4 hours to ensure complete reduction of the

and

bonds.

- Quench: Cool to 0°C. Carefully quench with degassed water or saturated sodium chloride solution (Argon sparged). Caution: Evolution of gas.^{[1][3][4]}
- Isolation: Filter the aluminum salts under inert atmosphere. Dry the filtrate over and concentrate in vacuo.
- Purification: Distillation under high vacuum or recrystallization from degassed pentane/ether.^{[1][3]}

Visualization: Synthetic Pathway

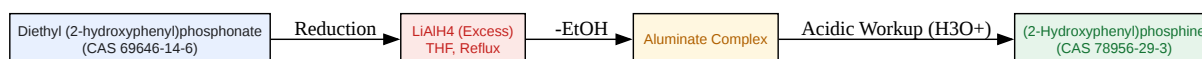


Figure 1: Reduction pathway for the synthesis of (2-Hydroxyphenyl)phosphine.

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^{[1][2][3][5]}

Reactivity Profile

The compound's utility stems from its dual nucleophilic sites (P and O).^{[1][3]}

1,3-Benzoxaphosphole Formation (Cyclization)

The most significant application of CAS 78956-29-3 is its condensation with carbonyls or imidoyl chlorides to form benzoxaphospholes—phosphorus analogues of benzoxazoles.^{[1][2][3][4]}

- Mechanism: The primary phosphine attacks the electrophilic carbon (carbonyl/imidoyl), followed by intramolecular cyclization by the hydroxyl group.^{[2][3][4]}
- Application: These heterocycles are used as fluorescent dyes and rigid ligands in catalysis.^{[1][3]}

Coordination Chemistry (P,O-Ligands)

(2-Hydroxyphenyl)phosphine acts as a bidentate ligand.[1][2][3][4]

- Soft-Hard Mismatch: The soft phosphorus atom and hard oxygen atom create a hemilabile coordination environment.[1]
- Catalysis: Nickel(II) complexes of this ligand are highly active for ethylene oligomerization (Shell Higher Olefin Process analogues).[1][2][3] The anionic oxygen anchors the metal, while the phosphine modulates reactivity.[3][4]

Hydrophosphination

The P-H bonds react with aldehydes (e.g., formaldehyde, benzaldehyde) to form

-hydroxyalkyl phosphines.[2][3][4]

- Reaction: $\text{R-CHO} + \text{P-H} \rightarrow \text{R-CH(OH)-P-H}$

[1][2][3]

- Utility: Precursors for water-soluble phosphines (e.g., hydroxymethyl derivatives).[1][2][3]

Visualization: Reactivity Flow

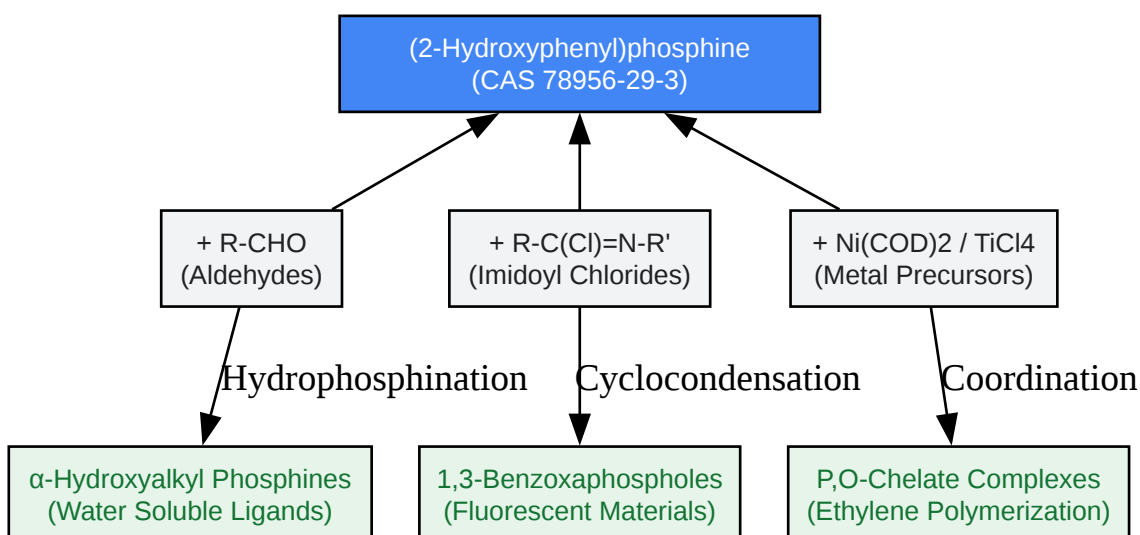


Figure 2: Divergent reactivity pathways of (2-Hydroxyphenyl)phosphine.

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[1][2][3][5][11]

Safety & Handling Protocols

Warning: Primary arylphosphines are pyrophoric or spontaneously combustible in air.[1][3]

- Inert Atmosphere: All manipulations must occur in a glovebox (ngcontent-ng-c3932382896="" _ngghost-ng-c706637299="" class="inline ng-star-inserted">

ppm

) or using strict Schlenk techniques.[1][3][4]

- Storage: Store under Argon at

.

- Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the safer phosphonic acid/oxide derivatives.[1][3]
- Toxicity: Assume high toxicity (analogous to phenylphosphine). Use distinct P-H bond odor (garlic/rotten fish) as a warning sign of exposure.[1][2][3]

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- To cite this document: BenchChem. [(2-Hydroxyphenyl)phosphine: Technical Guide & Application Note^{[1][2][3][4]}]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1253391/docs#2-hydroxyphenyl-phosphine-technical-guide-application-note-1-2-3-4\]](https://www.benchchem.com/product/b1253391/docs#2-hydroxyphenyl-phosphine-technical-guide-application-note-1-2-3-4)

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